1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6O2S. This compound is characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propan-2-one moiety. One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a starting material. The trifluoromethyl phenyl sulfone undergoes a series of reactions, including nucleophilic substitution and oxidation, to introduce the desired functional groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Scientific Research Applications
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in electron transfer reactions, influencing redox processes within cells .
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
Trifluoromethylthioanisole: Contains a methoxy group instead of a propan-2-one moiety, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H8F6O2S |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
OOQDDTPWSTWSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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